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Compound of Interest

2-Methyl-4'-(methylthio)-2-
Compound Name:
morpholinopropiophenone

Cat. No.: B163144

An In-Depth Technical Guide to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
(MMMP)

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-4'-
(methylthio)-2-morpholinopropiophenone, a compound with a significant dual identity.
Primarily recognized in industrial chemistry as a highly efficient Type | photoinitiator under trade
names like Irgacure 907, it is instrumental in ultraviolet (UV) curing processes for inks and
coatings.[1][2][3] Concurrently, its structural similarity to synthetic cathinones has led to its
emergence as a new psychoactive substance (NPS), drawing the attention of forensic
scientists and regulatory bodies.[3][4][5] This document serves as a core resource for
researchers, analytical chemists, and drug development professionals, detailing the molecule's
fundamental structure, physicochemical properties, synthesis pathways, mechanisms of action,
and validated analytical methodologies for its characterization and detection.

Core Molecular Identity

A precise understanding of the molecular identity is foundational for all scientific investigation.
This section elucidates the nomenclature, structure, and fundamental formula of the
compound.
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Nomenclature and Identifiers

The compound is known by several names across different disciplines, which are summarized
below for clarity.

Identifier Value

2-Methyl-4'-(methylthio)-2-
morpholinopropiophenone[1][2][6][7][8][9]

Common Name

2-methyl-1-[4-(methylsulfanyl)phenyl]-2-

IUPAC Name
(morpholin-4-yl)propan-1-one[4][6][8][9]
CAS Number 71868-10-5[1][3][41[6][718][°][10]
MMMP, MTMP, Irgacure 907, CACCURE 907[2]
Synonyms
[31[4171[8]
LWRBVKNFOYUCNP-UHFFFAQYSA-N[4][6][8]
INChl Key

[11][12]

Molecular Formula and Weight
e Molecular Formula: CisH21NO2S[1][3][4][6][71[8][9][10][11][12]

» Molecular Weight: 279.40 g/mol [1][3][4][6][8][9][10][12]

Structural Elucidation

The molecule's functionality is derived from its distinct structural components:

A propiophenone backbone, which forms the core structure.

o A para-substituted phenyl ring containing a methylthio (-SCHs) group. This group is critical
for its photoinitiating properties.

e An alpha-carbon (Ca) substituted with two methyl groups, creating a tertiary carbon center.

» A morpholine ring attached via a nitrogen atom to the alpha-carbon. This amine moiety is
characteristic of many cathinone derivatives.
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Caption: Molecular structure of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices,
influencing its solubility, stability, and analytical detection.

Property Value Source(s)

White to almost white
Appearance _ _ [3][10]
crystalline solid or powder

Melting Point 74-76 °C [1][10]
Boiling Point 210 °C @ 76 mmHg [1][10]
Water Solubility 17.9 mg/L @ 20 °C (low) [10]
LogP 2.92 - 3.09 [6][10]
Amax 230, 307 nm [3]

Synthesis and Manufacturing Pathways

Understanding the synthetic routes is crucial for both industrial production and for identifying
potential impurities that may be present in licit or illicit samples. Two primary strategies are
recognized for its synthesis.[2]

Halogen Displacement Strategy

This is a multi-step process that offers high regioselectivity.

o Friedel-Crafts Acylation: 4-(methylthio)benzene is reacted with isobutyryl chloride in the
presence of a Lewis acid catalyst (e.g., AICI3) to form 4'-(methylthio)-2-methylpropiophenone.

e a-Bromination: The resulting ketone is treated with bromine in a suitable solvent like acetic
acid to selectively brominate the alpha-carbon, yielding 2-bromo-4'-(methylthio)-2-
methylpropiophenone.
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» Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine,
which acts as a nucleophile, displacing the bromide to form the final product.[2]

Phase-Transfer Catalysis Method

A patented industrial method utilizes a phase-transfer catalyst to facilitate the reaction between
a chloro-analogue and a sulfur source.[13] This approach is designed for scalability and

environmental efficiency.

» Starting Material: 2-methyl-1-[4-(chloro)phenyl]-2-(4-morpholinyl)-1-propanone serves as the
precursor.

» Thioetherification: The precursor is reacted with sodium methyl mercaptide in an organic-
water two-phase system. A quaternary ammonium salt (e.g., Tetrabutylammonium bromide)
acts as a phase-transfer catalyst, shuttling the reactants across the phase boundary to
facilitate the reaction and generate the target molecule.[13]

Phase-Transfer Catalysis Strategy

---- > Thioetherification Final Product:
(+ Sodium Methyl Mercaptide) MMMP

Phase-Transfer Catalyst
(Quaternary Ammonium Salt)

2-methyl-1-(4-chlorophenyl)
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Caption: Overview of primary synthetic pathways for MMMP.
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Mechanism of Action and Applications
Primary Application: Photoinitiation in Polymer
Chemistry

MMMP is a Type | photoinitiator, meaning the molecule itself undergoes cleavage upon
absorbing UV light to form free radicals.[2]

e Mechanism: Upon exposure to UV radiation (specifically around 307 nm), the bond between
the carbonyl group and the adjacent alpha-carbon cleaves (a-cleavage). This homolytic
cleavage generates two distinct radical species: a benzoyl radical and an aminoalkyl radical.

« Initiation: Both of these radical species are capable of initiating polymerization by attacking
the double bonds of monomers (e.g., acrylates) in the formulation, starting a chain reaction
that leads to rapid curing or drying.[1] This high efficiency makes it ideal for pigmented UV-
curable inks and coatings.[1]

Emergence as a New Psychoactive Substance (NPS)

The core structure of MMMP contains a substituted cathinone backbone, a class of compounds
known for their stimulant effects.[3][4] This structural analogy is the basis for its misuse as an
NPS. While its specific pharmacological and toxicological profile as a psychoactive agent is not
as extensively studied as traditional cathinones, its presence in forensic casework confirms its
distribution and consumption in illicit markets.[5]

Analytical Methodologies for Characterization

Robust and validated analytical methods are essential for quality control in industrial settings
and for identification in forensic toxicology.

Spectroscopic Analysis

NMR provides unambiguous structural information by probing the chemical environment of
hydrogen nuclei (*H NMR).

e Protocol: tH NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 20-25 mg of the analyte in ~0.7 mL of
deuterated chloroform (CDCIs).[9]

o Internal Standard: Add tetramethylsilane (TMS) as a 0 ppm reference. For quantitative
analysis, a known amount of a stable internal standard like 1,4-bis(trimethylsilyl)benzene
(1,4-BTMSB) can be added.[9]

o Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Acquisition: Acquire the spectrum with a 90° pulse angle and a sufficient relaxation delay
(e.g., 45 seconds for quantitative accuracy) to ensure full relaxation of all protons.[9]

o Expected *H NMR Chemical Shifts (in CDCIs):

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Two equivalent methyl
~1.65 singlet 6H groups on the a-
carbon
Methyl group of the
~2.50 singlet 3H methylthio moiety (-
SCHs)
_ Protons of the
~3.70-3.85 multiplet 8H o
morpholine ring
_ Aromatic protons on
~7.00-8.00 multiplet 4H

the phenyl ring

(Note: Aromatic shifts are approximate and depend on the specific substitution pattern.)

MS is used to determine the molecular weight and fragmentation pattern, which serves as a
molecular fingerprint. It is typically coupled with a chromatographic separation technique.

e Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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o Sample Preparation: Prepare a dilute solution of the analyte (~1-4 mg/mL) in a volatile
organic solvent such as chloroform or methanol.[9] For samples from complex matrices, a
liquid-phase extraction may be required.[14]

o GC Column: Use a non-polar capillary column, such as an HP-5MS (30m x 0.25mm x
0.25um) or equivalent.[9]

o Carrier Gas: Use Helium at a constant flow rate (e.g., 1.5 mL/min).[9]
o Temperature Program:
= [nitial Oven Temperature: 100°C, hold for 1 min.
» Ramp: Increase to 280°C at a rate of 12°C/min.
» Final Hold: Hold at 280°C for 9 min.[9]
o Injector and Interface: Set injector and MS transfer line temperatures to 280°C.[9]

o MS Detection: Operate in electron ionization (El) mode at 70 eV, scanning a mass range
of 30-550 amu.[9] The resulting mass spectrum provides a unique fragmentation pattern
for identification.

Chromatographic Separation

HPLC is a powerful technique for separating and quantifying MMMP, especially in complex
mixtures or for purity analysis.

o Protocol: Reverse-Phase (RP) HPLC
o Column: Utilize a C18 reverse-phase column (e.g., Newcrom R1).[6]

o Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water is
effective. A small amount of acid, such as phosphoric acid or formic acid (for MS
compatibility), is typically added to improve peak shape.[6]

o Detection: UV detection at one of the molecule's absorbance maxima (e.g., 307 nm) is
suitable for quantification.
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o Application: This method is scalable and can be adapted for preparative separation to
isolate impurities or for pharmacokinetic studies.[6]

Sample Containing MMMP
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Caption: A generalized workflow for the analytical characterization of MMMP.

Biological Activity and Metabolism
In Vitro Cytotoxicity
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Research has demonstrated that MMMP exhibits toxicity towards human cells in laboratory
settings.

« |t has been shown to be toxic to human peripheral blood mononuclear cells (PBMCs) at
concentrations of 250 pg/mL through a mechanism involving the activation of caspases 3
and 7, which are key enzymes in the apoptotic pathway.[3]

e Another study detected MMMP leaching from plastic containers used for intravenous
solutions and found that it decreased the viability of human monocytes in a dose-dependent
manner.[14] These findings raise concerns about potential adverse health effects from
exposure to this compound.[14]

Human Metabolism and Metabolite Identification

For forensic and clinical toxicology, understanding a compound's metabolism is critical for
developing effective detection methods, as the parent compound may be rapidly eliminated
from the body.

o Metabolic Pathways: The methylthio group is a primary site for metabolism. It can be
oxidized to form sulfoxide and sulfone derivatives.

o Major Metabolite: Studies on human urine samples from individuals who consumed MMMP
have identified hydroxy-MMMP-sulfoxide (HO-MMMP-SO) as the main metabolite.[5]

o Forensic Significance: Due to its prevalence and persistence, HO-MMMP-SO is
recommended as the primary target for identifying MMMP consumption in urine drug testing,
with a suggested cutoff value of 2 ng/mL.[5] This highlights the importance of developing
analytical methods that can detect not only the parent drug but also its key metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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